molecular formula C12H16O B1584466 Rhubafuran CAS No. 82461-14-1

Rhubafuran

Cat. No. B1584466
CAS RN: 82461-14-1
M. Wt: 176.25 g/mol
InChI Key: GPMLJOOQCIHFET-UHFFFAOYSA-N
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Description

Rhubafuran is a synthetic grapefruit odorant with an intense tangy rhubarb character and a green eucalyptus heart . It is much used in fruity and citrus accords . It is not found in nature and is used exclusively in its synthetic form .


Molecular Structure Analysis

Rhubafuran has a molecular formula of C12H16O . It has two asymmetric carbons, which gives four possible stereoisomer couples for this molecule: (R,R), (S,S), (R,S) and (S,R) .


Physical And Chemical Properties Analysis

Rhubafuran is a colorless to pale yellow liquid . It has a molecular weight of 176.25 , a boiling point of 248.7±9.0 °C , a density of 0.966±0.06 g/cm3 , and a vapor pressure of 2.5Pa at 20℃ . It is soluble in water at 650mg/L at 20℃ .

Scientific Research Applications

Olfactory Characteristics

  • Sila-rhubafuran and Derivatives : Research has led to the synthesis of Sila-rhubafuran, a silicon analogue of the grapefruit odorant rhubafuran. This synthesis aimed to explore the structure-odor relationships in grapefruit odorants, providing insights into fragrance chemistry and applications in olfactory science (Förster et al., 2014).

Pharmacological and Clinical Applications

  • Advances in Pharmacology and Clinical Applications : Rhubarb, containing components like rhubafuran, has been identified for its various pharmacological activities. These include regulation of gastrointestinal functions, anticancer, antimicrobial, hepatoprotective, anti-inflammatory, and cardiovascular protective effects (Cao et al., 2017).
  • Pharmacological Action and Clinical Application Analysis : An analysis of rhubarb's pharmacological effects and clinical applications showed significant efficacy in various conditions such as intestinal obstruction and acute pancreatitis, demonstrating its broad therapeutic potential (Yixuan, 2021).

Anti-cancer Properties

  • Anti-cancer Properties of Anthraquinones from Rhubarb : Rhubarb, through its anthraquinones like rhubafuran, has shown potential in inhibiting cellular proliferation, induction of apoptosis, and prevention of metastasis in cancer. This suggests its use in oncology for therapeutic purposes (Huang et al., 2007).

Analytical and Diagnostic Applications

  • Metabolite Profiling for Identification : Liquid chromatography-quadrupole/time-of-flight mass spectrometry has been employed to analyze the metabolic profile of rhubarb, indicating its use in analytical chemistry for identifying bioactive compounds (Liu et al., 2016).

Neuroprotection and Diabetes Management

  • Neuroprotection in Intracerebral Hemorrhage : Rhubarb has shown neuroprotective effects in intracerebral hemorrhage, implying its potential in neurological therapies (Liu et al., 2019).
  • Effect on Glycosylated Hemoglobin and Blood Glucose : The essential oil extract of rhubarb has been studied for its effects on glycosylated hemoglobin and fasting blood glucose levels, indicating its role in diabetes management (Shojaei Shad & Haghighi, 2018).

Antibacterial and Anti-Proliferative Activity

  • Antibacterial and Anti-Proliferative Effects : Rhubarb stem extracts have shown significant antibacterial and anti-proliferative activities, suggesting their potential use in antimicrobial and cancer treatments (Bommareddy et al., 2013).

Safety And Hazards

Rhubafuran may be harmful if swallowed . It is advised to avoid release to the environment . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, the victim should be moved into fresh air .

properties

IUPAC Name

2,4-dimethyl-4-phenyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10-8-12(2,9-13-10)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMLJOOQCIHFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CO1)(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051401
Record name Rhubafuran
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

248.00 to 249.00 °C. @ 760.00 mm Hg
Record name Rhubafuran
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Product Name

Rhubafuran

CAS RN

82461-14-1, 99343-90-5, 99343-91-6
Record name 2,4-Dimethyl-4-phenyltetrahydrofuran
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Record name Rhubafuran
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Record name Furan, tetrahydro-2,4-dimethyl-4-phenyl-, (2R,4R)-rel-
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Record name Furan, tetrahydro-2,4-dimethyl-4-phenyl-, (2R,4S)-rel-
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Record name Furan, tetrahydro-2,4-dimethyl-4-phenyl-, (2R,4R)-rel-
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Record name Furan, tetrahydro-2,4-dimethyl-4-phenyl-, (2R,4S)-rel-
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Record name Rhubafuran
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Record name Furan, tetrahydro-2,4-dimethyl-4-phenyl-, (2R,4R)-rel-
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Record name RHUBAFURAN
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Record name Rhubafuran
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
B Förster, R Bertermann, P Kraft, R Tacke - Organometallics, 2014 - ACS Publications
Sila-rhubafuran (1b), a silicon analogue of the grapefruit odorant rhubafuran (1a), was synthesized and isolated as a 1:1 mixture of two racemic diastereomers. In addition, the …
Number of citations: 23 pubs.acs.org
A Abate, E Brenna, G Fronza, C Fuganti… - Helvetica chimica …, 2004 - Wiley Online Library
… As for the synthesis of the four Rhubafuran æ stereoisomers, we employed hydroxy ketone 6 as a starting material. Addition of methylmagnesium bromide, CrO3 oxidation, and subsequent …
Number of citations: 40 onlinelibrary.wiley.com
P Gupta, VK Sethi, SC Taneja, BA Shah… - Helvetica chimica …, 2007 - Wiley Online Library
… Most commercial products such as Florol, Clarycet, Dermox, and Rhubafuran are non-natural, synthetic preparations being used in a large number of fragrances and formulations by the …
Number of citations: 14 onlinelibrary.wiley.com
LA Saudan - Sustainable Catalysis, 2013 - Wiley Online Library
Catalytic hydrogenation of esters is a very attractive methodology to replace the use of hazardous hydride reagents based on aluminum, silicon, and boron, for the reduction of esters on …
Number of citations: 12 onlinelibrary.wiley.com
A Abate, E Brenna, C Fuganti, FG Gatti… - Chemistry & …, 2004 - Wiley Online Library
… Rhubafuran . For the biocatalyzed preparation of all enantiomers of Rhubafuran (24), the … So, (2R,4S)-24, followed by its enantiomer, are the most-typical odorants of Rhubafuran . As in …
Number of citations: 38 onlinelibrary.wiley.com
L Coulombel, F Grau, M Weiwer, I Favier… - Chemistry & …, 2008 - Wiley Online Library
This review deals with the application of Lewis super acids such as Al III , In III , and Sn IV triflates and triflimidates as catalysts in the synthesis of fragrance materials. Novel catalytic …
Number of citations: 23 onlinelibrary.wiley.com
J Friedrich, S Dörrich, A Berkefeld, P Kraft… - …, 2014 - ACS Publications
The synthetic grapefruit odorant methyl pamplemousse (1a) has lately become an important trend odorant, and the related 2,2,5-trimethylhex-4-enes 2a–4a also possess interesting …
Number of citations: 15 pubs.acs.org
R Laher, C Marin, V Michelet - Organic Letters, 2020 - ACS Publications
An efficient, and mild synthetic route for the preparation of functionalized volatile oxa-bicyclo[4.1.0]-hept-4-ene (29 compounds, 44–98% isolated yields) has been developed relying on …
Number of citations: 23 pubs.acs.org
L Saudan, J Quintaine - ChemCatChem, 2023 - Wiley Online Library
Furanoate esters have been hydrogenated successfully with ruthenium complexes bearing tetradentate ligands in high yield, high selectivity and with a low catalyst loading. The …
Z Lin, B Huang, L Ouyang, L Zheng - Molecules, 2022 - mdpi.com
… hydroalkoxylation for the synthesis of several analogs of rhubafuran with green and fruity notes [126] … By introducing a silicon atom to the tether, sila-rhubafuran and other Si-heterocyclic …
Number of citations: 2 www.mdpi.com

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